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LewisX (LeX) tetraose-αO-Aminopropyl

Cat. No.: B1164129
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Description

Contextualization of Lewis Antigens in Glycoscience

Lewis antigens are fucosylated oligosaccharides that can be linked to proteins or lipids, forming glycoproteins and glycolipids, respectively. creative-biolabs.com They are prominently known as components of the human blood group system, based on genes located on chromosome 19. wikipedia.orgbritannica.com Unlike many blood group antigens that are integral to the red blood cell membrane, Lewis antigens are primarily synthesized in epithelial tissues and are then adsorbed onto the surface of red blood cells from the plasma. nih.govblood.ca

These antigens are categorized into two main types based on the linkage between Galactose (Gal) and N-acetylglucosamine (GlcNAc) residues. creative-biolabs.com Type 1 chains (Galβ1-3GlcNAc) are precursors for Lewis a (Leᵃ) and Lewis b (Leᵇ), while Type 2 chains (Galβ1-4GlcNAc) form the backbone for Lewis x (Leˣ) and Lewis y (Leʸ). creative-biolabs.comnih.gov The expression of these structures is not limited to red blood cells; they are found on the surfaces of various cells, including those of the gastrointestinal, genitourinary, and respiratory tracts, playing critical roles in both normal physiology and disease. wikipedia.orgblood.ca For instance, Lewis antigens are involved in processes such as neutrophil migration, neuronal development, and interactions with pathogens like Helicobacter pylori. creative-biolabs.comblood.ca

Structural Characteristics and Nomenclature of LewisX Glycans

The LewisX (LeX) motif, also known as stage-specific embryonic antigen-1 (SSEA-1) or cluster of differentiation 15 (CD15), is a fundamental trisaccharide structure. wikipedia.orgnih.gov Its defining feature is a fucose (Fuc) residue attached in an α1-3 linkage to the N-acetylglucosamine (GlcNAc) of a lactosamine (Galβ1-4GlcNAc) unit. nih.gov This creates the core LeX epitope with the systematic nomenclature Galβ1-4(Fucα1-3)GlcNAc. nih.gov

The term "LewisX tetraose" refers to a four-sugar structure that includes the LeX trisaccharide. A common configuration involves the LeX motif extended from another monosaccharide, such as galactose, resulting in a backbone like Galβ1-4(Fucα1-3)GlcNAcβ1-3Gal. elicityl-oligotech.com This tetrasaccharide represents a more extended and potentially more specific biological ligand than the base trisaccharide.

The nomenclature for such complex glycans follows established conventions, often presented in a condensed IUPAC format or through symbolic representations to simplify their visualization. researchgate.net

Monosaccharide ComponentLinkage to Next ResidueRole in LeX Tetraose Structure
L-Fucose (Fuc) α1-3Branching sugar attached to GlcNAc, defining the LeX epitope.
D-Galactose (Gal) β1-4Terminal sugar of the lactosamine unit.
N-Acetyl-D-glucosamine (GlcNAc) β1-3Core of the LeX trisaccharide, linked to both Gal and Fuc.
D-Galactose (Gal) -The fourth sugar residue, extending the core trisaccharide.

Evolution of Research on LewisX (LeX) Tetraose and its Derivatives

Research into Lewis antigens began with their discovery as blood group determinants. britannica.com However, scientific interest quickly expanded as the LeX epitope was identified as a crucial mediator of cell-cell recognition events. Studies revealed its high expression during early embryonic development, particularly in the nervous system, where it plays a role in cell-cell interactions. creative-biolabs.comnih.gov Furthermore, LeX and its sialylated form, Sialyl LewisX (sLeX), were found to be key ligands for selectin proteins, mediating the adhesion of leukocytes to endothelial cells during inflammation and also playing a role in cancer metastasis. wikipedia.orgexplorationpub.com

To probe these complex biological functions, researchers required pure, well-defined glycan structures, which are difficult to isolate in sufficient quantities from natural sources. This necessity drove the development of sophisticated chemical and chemoenzymatic synthesis methods to produce LeX oligosaccharides and their analogs. nih.govresearchgate.net The synthesis of these molecules allowed for the creation of derivatives functionalized with various linkers. These linker-modified glycans, such as LeX tetraose with an aminopropyl group, represent a significant evolution, transforming the glycan from a subject of study into a precise tool for investigation. elicityl-oligotech.com

Significance of LewisX (LeX) Tetraose-αO-Aminopropyl as a Research Probe

The true utility of this compound lies in its design as a versatile molecular probe. The tetrasaccharide structure provides a biologically relevant epitope for studying glycan-binding proteins, while the aminopropyl linker at the reducing end offers a site for covalent attachment to other molecules without altering the core glycan structure recognized by binding partners.

The terminal primary amine (-NH₂) of the aminopropyl group is a nucleophile that can readily react with various electrophilic functional groups. This enables a wide range of applications:

Immobilization on Surfaces: The glycan can be covalently attached to the surfaces of microarrays or biosensor chips. These glycan arrays are powerful tools for high-throughput screening of glycan-binding proteins (lectins) from cell lysates or sera, helping to identify novel biological interactions.

Conjugation to Proteins: LeX tetraose can be conjugated to carrier proteins like Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH). elicityl-oligotech.comelicityl-oligotech.com These glycoconjugates are used to immunize animals to generate specific anti-LeX antibodies, which are essential reagents for detecting LeX expression in tissues and on cells via techniques like immunohistochemistry or flow cytometry.

Attachment of Reporter Molecules: The amine linker allows for the straightforward attachment of fluorescent dyes or biotin (B1667282). These labeled glycans can be used in fluorescence microscopy or binding assays to visualize and quantify interactions with cells or specific proteins.

Affinity Chromatography: By immobilizing the LeX tetraose onto a solid support resin, an affinity column can be created. This allows for the specific isolation and purification of LeX-binding proteins from complex biological samples.

In essence, the addition of the αO-aminopropyl linker transforms the LewisX tetraose into a modular research tool, empowering scientists to explore its biological roles with a precision that would be otherwise unattainable.

Compound Nomenclature

Common Name/AbbreviationFull Chemical Name/Description
LewisX (LeX) Galactose(β1-4)[Fucose(α1-3)]N-acetylglucosamine
Sialyl LewisX (sLeX) N-acetylneuraminic acid(α2-3)Galactose(β1-4)[Fucose(α1-3)]N-acetylglucosamine
Lewis a (Leᵃ) Galactose(β1-3)[Fucose(α1-4)]N-acetylglucosamine
Lewis b (Leᵇ) Fucose(α1-2)Galactose(β1-3)[Fucose(α1-4)]N-acetylglucosamine
Gal Galactose
GlcNAc N-acetylglucosamine
Fuc Fucose
BSA Bovine Serum Albumin
KLH Keyhole Limpet Hemocyanin

Properties

Molecular Formula

C28H33F2N7O2S

Synonyms

Galβ1-4(Fucα1-3)GlcNAcβ1-3GalαO-CH2-CH2-CH2-NH2

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for Lewisx Lex Tetraose αo Aminopropyl

Chemical Synthesis of Oligosaccharide Core Structures

The purely chemical synthesis of the LeX tetraose, often a dimeric Lewis X structure, is a complex process that relies on precise control of glycosylation reactions and the strategic use of protecting groups to mask and unmask hydroxyl groups at various stages of the synthesis.

Glycosylation Strategies for LeX Oligosaccharide Assembly

The assembly of the LeX tetraose involves the sequential or convergent formation of glycosidic bonds. A common strategy involves the synthesis of a disaccharide building block, which is then used for the construction of the larger oligosaccharide. For instance, a protected disaccharide can be used as a key intermediate for the synthesis of a suitably protected precursor of the dimeric LeX hexasaccharide. nih.gov The choice of glycosyl donor and acceptor, as well as the activating agent, is critical for achieving high yields and the correct stereochemistry of the newly formed glycosidic linkage.

One-pot synthesis strategies have emerged as an efficient method to expedite the assembly of complex oligosaccharides like the LeX pentasaccharide and dimeric LeX octasaccharide. mdpi.com These methods can involve the pre-activation of a thioglycosyl donor in the absence of an acceptor, followed by the addition of a thioglycosyl acceptor to form a disaccharide. mdpi.com This process can be repeated to build the oligosaccharide chain in a single reaction vessel, significantly reducing the number of purification steps. mdpi.com

Key considerations in glycosylation strategies include the reactivity of the glycosyl donor and acceptor, which can be modulated by the choice of protecting groups, and the selection of a suitable promoter or catalyst. For example, thioglycosides are often used as glycosyl donors in the synthesis of dimeric Lewis X derivatives. nih.gov

Table 1: Representative Glycosylation Reactions in LeX Synthesis

Glycosyl Donor Glycosyl Acceptor Promoter/Activator Product Yield (%) Reference
Perbenzylated p-thiophenyl fucoside Methyl lactoside acceptor N-Iodosuccinimide (NIS)/TfOH α-fucosylated trisaccharide High unsoed.ac.id
Disaccharide thioglycoside 4,6-O-benzylidene-protected 2,3-diol glycosyl acceptor N-Iodosuccinimide (NIS)/TfOH Trisaccharide intermediate High nih.gov

Protecting Group Chemistry in LeX Synthesis

The judicious use of protecting groups is fundamental to the successful chemical synthesis of oligosaccharides. These temporary modifications of hydroxyl groups prevent unwanted side reactions and direct the glycosylation to the desired position. In LeX synthesis, a variety of protecting groups are employed, each with its own unique stability and deprotection conditions.

Common protecting groups for hydroxyl functions include benzyl (B1604629) (Bn) ethers, which are stable under a wide range of conditions and can be removed by hydrogenolysis, and acyl groups such as acetyl (Ac) and benzoyl (Bz), which can be removed under basic or acidic conditions. wikipedia.org For the specific challenges of oligosaccharide synthesis, more specialized protecting groups are often required. For example, a 4,6-O-benzylidene acetal (B89532) can be used to protect the C4 and C6 hydroxyls of a galactose or glucose residue, which can then be regioselectively opened to expose the C6 hydroxyl for further glycosylation.

The choice of protecting groups on the glycosyl donor can also influence the stereochemical outcome of the glycosylation. Participating groups at the C2 position, such as an acetyl group, can promote the formation of a 1,2-trans glycosidic linkage through the formation of an intermediate acetoxonium ion.

Table 2: Common Protecting Groups in LeX Oligosaccharide Synthesis

Functional Group Protecting Group Abbreviation Deprotection Conditions
Hydroxyl Benzyl Bn H₂, Pd/C
Hydroxyl Acetyl Ac NaOMe, MeOH
Hydroxyl Benzoyl Bz NaOMe, MeOH
Diol (C4, C6) Benzylidene acetal Mild acid
Amine (GlcNAc) Phthalimido Phth Hydrazine

Enzymatic Synthesis and Modifications of LewisX Glycans

Enzymatic and chemoenzymatic approaches offer powerful alternatives to purely chemical synthesis, providing high regio- and stereoselectivity under mild reaction conditions. These methods leverage the specificity of glycosyltransferases to construct the LeX oligosaccharide core.

Role of Fucosyltransferases in LeX Biosynthesis

Fucosyltransferases are key enzymes in the biosynthesis of LeX antigens. They catalyze the transfer of a fucose residue from a donor substrate, typically guanosine (B1672433) diphosphate (B83284) fucose (GDP-Fuc), to an acceptor oligosaccharide. Specifically, α1,3-fucosyltransferases are responsible for the formation of the α1,3-fucosidic linkage to the N-acetylglucosamine (GlcNAc) residue in the LeX trisaccharide.

For preparative scale synthesis, recombinant fucosyltransferases, such as the α1,3-fucosyltransferase from Helicobacter pylori, have been successfully employed. nih.govnih.gov The use of these enzymes circumvents the challenges associated with the chemical formation of the acid-labile fucosidic bond. nih.gov

Chemoenzymatic Approaches to LeX Tetraose

Chemoenzymatic strategies combine the flexibility of chemical synthesis with the precision of enzymatic catalysis. A common chemoenzymatic route to LeX derivatives involves the chemical synthesis of a precursor oligosaccharide, which then serves as a substrate for one or more enzymatic glycosylation steps.

A significant hurdle in enzymatic synthesis is the high cost of the sugar nucleotide donor, GDP-fucose. To address this, multi-enzyme systems have been developed for the in situ generation of GDP-fucose from less expensive starting materials like L-fucose. nih.govnih.gov One such system utilizes a bifunctional L-fucokinase/GDP-fucose pyrophosphorylase (FKP) from Bacteroides fragilis to convert L-fucose and GTP into GDP-fucose. nih.govnih.gov This generated GDP-fucose is then immediately used by a fucosyltransferase to fucosylate the acceptor oligosaccharide in a one-pot reaction. nih.govnih.gov

This approach has been used to synthesize the LeX trisaccharide and can be extended to the synthesis of the LeX tetraose by using an appropriate acceptor. For example, a chemically synthesized disaccharide or trisaccharide can be used as the acceptor for the enzymatic fucosylation.

Table 3: Enzymes in Chemoenzymatic Synthesis of LeX

Enzyme Source Organism Function
α1,3-Fucosyltransferase Helicobacter pylori Transfers fucose to form the LeX epitope
L-fucokinase/GDP-fucose pyrophosphorylase (FKP) Bacteroides fragilis Synthesizes GDP-fucose from L-fucose
Inorganic pyrophosphatase Pasteurella multocida Drives the GDP-fucose synthesis forward

Introduction of the αO-Aminopropyl Linker

The introduction of an αO-aminopropyl linker at the reducing end of the LeX tetraose provides a functional handle for conjugation to proteins, surfaces, or other molecules. This is typically achieved through glycosylation of 3-azidopropanol or a protected 3-aminopropanol derivative with the fully assembled and protected oligosaccharide, followed by deprotection and reduction of the azide (B81097) to an amine.

The glycosylation reaction to introduce the linker must be carefully controlled to ensure the formation of the desired α-anomer. The use of a participating group at the C2 position of the reducing-end sugar can favor the formation of the β-anomer, so non-participating protecting groups are often employed when the α-anomer is desired. Alternatively, specific reaction conditions can be used to control the anomeric selectivity.

A common strategy involves the following steps:

Preparation of the Glycosyl Donor: The fully protected LeX tetraose is converted into a suitable glycosyl donor, such as a trichloroacetimidate (B1259523) or a glycosyl halide.

Glycosylation: The glycosyl donor is reacted with 3-azido-1-propanol in the presence of a promoter (e.g., trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) for a trichloroacetimidate donor) to form the α-glycoside.

Deprotection: All protecting groups on the oligosaccharide are removed. This often involves a multi-step process to remove different types of protecting groups.

Reduction of the Azide: The terminal azide group of the linker is reduced to a primary amine, typically by catalytic hydrogenation (H₂, Pd/C) or using Staudinger conditions (triphenylphosphine followed by water).

This sequence yields the target LeX tetraose-αO-aminopropyl compound, ready for subsequent conjugation reactions.

Strategies for Site-Specific Aminopropyl Functionalization

The introduction of an aminopropyl linker at the anomeric position (designated αO) of the reducing end galactose of the LeX tetraose requires precise chemical or chemo-enzymatic synthesis. The goal is to create a stable, site-specific linkage that preserves the structural integrity of the carbohydrate epitope.

Common strategies involve multi-step processes starting from monosaccharide building blocks. A key method is reductive amination , a well-established technique for conjugating oligosaccharides. nih.gov In this approach, the reducing end of the fully assembled LeX tetraose is reacted with a bifunctional linker containing an amino group at one end and a group reactive towards the sugar at the other, such as an aminoxy or a primary amine in the presence of a reducing agent.

Alternatively, a more controlled and common approach in modern glycan synthesis involves the use of a functionalized glycosyl donor . An aminopropyl group, protected with a suitable protecting group like trifluoroacetyl (TFA) or fluorenylmethyloxycarbonyl (Fmoc), is attached to the galactose monosaccharide that will become the reducing end of the final tetraose. This functionalized galactose is then used as the initial building block in a stepwise oligosaccharide synthesis. The LeX structure is built upon this foundation using specific glycosyltransferases or chemical glycosylation methods. After the full tetraose is assembled, the protecting group on the terminal amine is removed to yield the final LewisX (LeX) tetraose-αO-aminopropyl. This method ensures the α-anomeric configuration and the precise placement of the aminopropyl linker.

Purification and Characterization of this compound

Due to the complexity of oligosaccharide synthesis, which often results in a mixture of products including incompletely assembled chains or isomers, rigorous purification and characterization are essential.

Purification: High-Performance Liquid Chromatography (HPLC) is the primary method for purifying the target compound. Normal-Phase HPLC (NP-HPLC) is particularly effective for separating glycans based on their hydrophilicity and size. nih.gov Size-exclusion chromatography (SEC) can also be employed to separate the desired tetraose from smaller reactants or larger polymers. For aminopropyl-functionalized glycans, ion-exchange chromatography can be utilized to isolate the positively charged product.

Characterization: A combination of analytical techniques is used to confirm the identity and purity of this compound.

Mass Spectrometry (MS): Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS and Electrospray Ionization (ESI) MS are used to determine the molecular weight of the compound, confirming the successful synthesis of the full tetraose and the addition of the aminopropyl linker. nih.gov Tandem MS (MS/MS) can further provide structural information by fragmenting the molecule and analyzing the resulting glycan fragments.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for detailed structural elucidation. ljmu.ac.uk NMR analysis can confirm the identity and anomeric configuration (α or β) of each monosaccharide unit, the specific linkage points between them, and the successful incorporation and integrity of the aminopropyl group.

Advanced Functionalization for Research Applications

The primary amine of the aminopropyl linker is a versatile nucleophile that serves as a key reactive handle for a wide array of bioconjugation chemistries. thermofisher.com This allows for the covalent attachment of the LeX tetraose to various substrates for research purposes, such as creating glycan arrays, probes for cell imaging, or immunogens.

Bioconjugation Techniques

This is one of the most common strategies for labeling molecules containing primary amines. thermofisher.com

N-Hydroxysuccinimide (NHS) Esters: NHS esters are highly popular reagents for amine modification due to their reactivity and the stability of the resulting amide bond. glenresearch.comcreative-proteomics.com The reaction involves the nucleophilic attack of the primary amine on the LeX linker onto the NHS ester's carbonyl group, leading to the formation of a stable covalent amide linkage and the release of NHS as a byproduct. thermofisher.comcreative-proteomics.com This chemistry is typically performed in aqueous buffers at a pH range of 7.2 to 8.5. thermofisher.com This method is widely used to conjugate glycans to proteins (e.g., Bovine Serum Albumin, BSA), fluorescent dyes, or biotin (B1667282).

Maleimides: While maleimides are most known for their high reactivity towards thiol (sulfhydryl) groups, they can also react with primary amines, although this reaction is generally less efficient and can be pH-dependent. nih.govresearchgate.net The reaction with amines typically occurs at a slower rate than with thiols. researchgate.net For conjugating the aminopropyl-LeX, a heterobifunctional crosslinker containing a maleimide (B117702) at one end and an amine-reactive group (like an NHS ester) at the other is often used to first modify a protein or surface, which is then reacted with a thiol-modified LeX. However, direct reaction with the amine is possible under certain conditions.

Click chemistry refers to a class of reactions that are modular, high-yielding, and biocompatible. mdpi.comresearchgate.net The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent example used in glycobiology. researchgate.netbioclone.net

To utilize this method, the this compound must first be modified to bear either an azide or an alkyne group. This is readily achieved by reacting the primary amine with an NHS-ester that contains a terminal alkyne or azide. Once functionalized, the "clickable" LeX can be conjugated to any molecule or surface containing the complementary functional group. For example, an alkyne-modified LeX can be efficiently "clicked" onto an azide-functionalized protein, fluorescent probe, or microarray surface in the presence of a copper(I) catalyst. nih.govresearchgate.net This reaction is highly specific and tolerant of a wide range of other functional groups, making it a powerful tool for creating complex glycoconjugates. bioclone.netmdpi.com

Enzymatic methods offer high specificity and mild reaction conditions, avoiding the use of potentially harsh chemical reagents.

While glycosyltransferases are the enzymes responsible for synthesizing oligosaccharides in nature, other enzymes can be used for ligation. nih.gov For instance, certain ligases, such as sortases or butelase 1, have been explored for conjugating molecules. nih.gov Although primarily used for ligating peptides and proteins, these enzymes can be adapted for glycoconjugation. A common strategy involves engineering a protein of interest to contain a specific recognition sequence for the enzyme. The aminopropyl-LeX would similarly need to be derivatized with a corresponding peptide tag. The enzyme then specifically cleaves the recognition motif and ligates the glycan to the target protein via a native peptide bond.

Another chemo-enzymatic approach uses enzymes like the formylglycine-generating enzyme (FGE), which can convert a specific cysteine residue within a target protein into a reactive aldehyde group. nih.gov The this compound can be chemically converted into an aminooxy-functionalized glycan. This modified glycan can then be specifically ligated to the aldehyde-tagged protein to form a stable oxime linkage. nih.gov

Reporter Group and Affinity Tag Integration

The primary amino group of the aminopropyl linker is readily derivatized through well-established amine-reactive chemistries. This allows for the covalent attachment of various molecular tags that facilitate detection, purification, and detailed biophysical analysis of LeX-mediated interactions.

Fluorescent labeling is a cornerstone technique for visualizing and quantifying molecular interactions. The terminal amine of LeX tetraose-αO-aminopropyl can be covalently linked to a fluorophore, creating a probe for use in applications like flow cytometry, fluorescence microscopy, and glycan microarrays. The most common strategy involves the reaction of the amine with an amine-reactive derivative of a fluorescent dye, typically an N-hydroxysuccinimide (NHS) ester or an isothiocyanate (ITC).

The reaction between the aminopropyl linker and an NHS-ester-activated fluorophore results in the formation of a stable amide bond. This process is highly efficient and is conducted under mild conditions to preserve the integrity of the carbohydrate structure. A variety of fluorescent dyes are commercially available with amine-reactive functionalities, offering a broad spectrum of excitation and emission wavelengths to suit different experimental setups. nih.govresearchgate.net The choice of fluorophore depends on the specific application, required brightness, photostability, and the available detection instrumentation.

Table 1: Common Amine-Reactive Fluorescent Dyes for Labeling

Fluorophore Reactive Group Excitation (nm, approx.) Emission (nm, approx.) Common Use
Fluorescein (B123965) Isothiocyanate (FITC) Isothiocyanate 495 519 Microscopy, Flow Cytometry
Tetramethylrhodamine Isothiocyanate (TRITC) Isothiocyanate 550 575 Microscopy, FRET
Cyanine3 (Cy3) NHS Ester NHS Ester 550 570 Microarrays, FRET
Cyanine5 (Cy5) NHS Ester NHS Ester 650 670 Microarrays, In-vivo Imaging
Alexa Fluor 488 NHS Ester NHS Ester 495 519 High-performance Imaging
Alexa Fluor 647 NHS Ester NHS Ester 650 668 High-performance Imaging

A general strategy for labeling involves dissolving the LeX-aminopropyl compound in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4-8.5) and adding a molar excess of the amine-reactive dye. After incubation, the resulting fluorescently-labeled LeX tetraose is purified using techniques like high-performance liquid chromatography (HPLC) to remove unreacted dye. nih.gov

Biotinylation is the process of covalently attaching biotin to a molecule of interest. The exceptionally high affinity and specificity of the interaction between biotin and streptavidin or avidin (B1170675) (K_d ≈ 10⁻¹⁴ M) make this an invaluable tool for detection, purification, and immobilization. broadpharm.com The aminopropyl group on the LeX tetraose is an ideal target for biotinylation.

The most common method utilizes N-hydroxysuccinimide (NHS) esters of biotin, such as NHS-biotin or its water-soluble sulfonated version, Sulfo-NHS-biotin. uthscsa.edu These reagents react with the primary amine of the linker to form a stable amide bond. Spacer arms of varying lengths (e.g., LC-Biotin, LC-LC-Biotin) are often incorporated between the biotin molecule and the NHS-ester to minimize steric hindrance and improve the accessibility of the biotin for binding to avidin or streptavidin. uthscsa.edu

The procedure for minimal biotinylation involves incubating the aminopropyl-glycan with a controlled amount of the biotinylating reagent on ice. uthscsa.edu Following the reaction, excess, unreacted biotin is removed, typically using a desalting spin column, to prevent interference in subsequent assays. uthscsa.edu The resulting biotinylated LeX tetraose can be used in a variety of applications, including enzyme-linked immunosorbent assays (ELISAs), surface plasmon resonance (SPR), and affinity chromatography. nih.gov

Table 2: Common Amine-Reactive Biotinylation Reagents

Reagent Name Features Common Use
EZ-Link™ NHS-Biotin Standard amine-reactive biotinylation. General purpose labeling.
EZ-Link™ Sulfo-NHS-Biotin Water-soluble version for reactions in aqueous buffers without organic solvents. Labeling of cell surface proteins.
EZ-Link™ Sulfo-NHS-LC-Biotin Water-soluble with a long spacer arm (22.4 Å) to reduce steric hindrance. Improves avidin binding when the biotin tag is recessed.
EZ-Link™ Sulfo-NHS-LC-LC-Biotin Water-soluble with an even longer spacer arm (30.5 Å) for maximum accessibility. uthscsa.edu SPR, affinity capture where steric hindrance is a major concern. uthscsa.edu

Site-directed spin labeling (SDSL) is a powerful biophysical technique that provides information on the structure, dynamics, and conformational changes of biomolecules. nih.gov This is achieved by introducing a stable nitroxide radical (spin label) at a specific site and analyzing the resulting electron paramagnetic resonance (EPR) spectrum.

For LeX tetraose-αO-aminopropyl, the terminal amine provides a convenient site for covalent attachment of an amine-reactive spin label. These reagents are typically NHS-ester derivatives of common nitroxides like TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxyl) or PROXYL (2,2,5,5-tetramethyl-1-pyrrolidinyloxyl). The reaction chemistry is identical to that of fluorescent labeling or biotinylation with NHS esters, resulting in a stable amide linkage between the LeX-linker and the nitroxide moiety.

Once labeled, the spin-labeled LeX tetraose can be used as a probe to study its binding to selectins or other LeX-binding proteins. Changes in the EPR spectrum upon binding can reveal details about the local environment of the label, reporting on conformational changes in the protein or the glycan itself. nih.gov Furthermore, by introducing a second spin label, distance measurements using pulsed EPR techniques like Double Electron-Electron Resonance (DEER) can be performed to characterize the architecture of glycan-protein complexes. nih.gov

Table 3: Examples of Amine-Reactive Spin Labels

Spin Label Moiety Full Name Reactive Group
TEMPO 4-Isothiocyanato-TEMPO Isothiocyanate
TEMPO 4-Succinimidyloxy-TEMPO NHS Ester
PROXYL 3-(2-Iodoacetamido)-PROXYL Iodoacetamide*
MTSSL S-(1-oxyl-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)methyl methanesulfonothioate Methanethiosulfonate (B1239399)*

Note: Iodoacetamide and methanethiosulfonate reagents are primarily used for labeling sulfhydryl groups (cysteines), but NHS-ester and isothiocyanate derivatives of nitroxides are standard for labeling primary amines.

Design and Synthesis of Glycoengineering Precursors

The this compound molecule is itself a fundamental glycoengineering precursor. nih.gov Its true utility lies in its capacity to be conjugated to larger and more complex systems, thereby transferring the specific binding properties of the LeX epitope to new molecular contexts. The aminopropyl linker is central to these synthetic strategies.

One of the most significant applications is the creation of glycan microarrays . nih.gov In this approach, the aminopropyl-functionalized LeX tetraose is covalently immobilized onto a solid support, such as a glass slide or a bead. These surfaces are typically pre-activated with amine-reactive groups, such as NHS esters or epoxy groups. The reaction results in a high-density presentation of the LeX epitope on the surface. These arrays are powerful high-throughput tools used to screen for and quantify the binding of lectins, antibodies, and other glycan-binding proteins, providing critical data on binding specificity and affinity. nih.govnih.gov

Another major application is the synthesis of neoglycoproteins . By conjugating multiple copies of LeX tetraose-αO-aminopropyl to a carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH), a multivalent glycoconjugate is formed. The conjugation can be achieved by activating the carboxyl groups on the carrier protein's surface (e.g., aspartic and glutamic acid residues) with a carbodiimide (B86325) like EDC to form active esters that then react with the amine on the LeX linker. The resulting neoglycoproteins are multivalent displays of the LeX antigen and are often used as immunogens to elicit specific antibody responses or as tools for studying the effects of multivalency on receptor binding and cellular signaling.

The aminopropyl linker also allows for conjugation to other molecular scaffolds, such as polymers, nanoparticles, or lipids, to create novel biomaterials and targeted delivery systems. The design principle remains the same: leveraging the versatile reactivity of the terminal amine to build complex, functional glyco-architectures from the foundational LeX tetraose-αO-aminopropyl precursor.

Table of Mentioned Compounds

Compound Name Abbreviation/Type
This compound Target Molecule
N-hydroxysuccinimide NHS
Fluorescein Isothiocyanate FITC
Tetramethylrhodamine Isothiocyanate TRITC
Cyanine3 Cy3
Cyanine5 Cy5
Alexa Fluor 488 Fluorophore
Alexa Fluor 647 Fluorophore
Biotin Affinity Tag
Streptavidin Biotin-binding Protein
Avidin Biotin-binding Protein
Bovine Serum Albumin BSA
Keyhole Limpet Hemocyanin KLH
2,2,6,6-tetramethyl-1-piperidinyloxyl TEMPO
2,2,5,5-tetramethyl-1-pyrrolidinyloxyl PROXYL

Molecular and Cellular Recognition of Lewisx Lex Glycans

Carbohydrate-Protein Interaction Specificity

The specific recognition of the LeX structure by proteins is fundamental to its biological function. This specificity is governed by the unique three-dimensional arrangement of its sugar residues, which creates a distinct binding epitope for a range of protein families, including selectins, lectins, and antibodies.

Selectin Binding Dynamics and Thermodynamics

Selectins are a family of C-type lectin adhesion molecules expressed on leukocytes (L-selectin) and endothelial cells (E-selectin and P-selectin) that play a critical role in the initial tethering and rolling of leukocytes during an inflammatory response. nih.govnih.govharvard.edu These interactions are calcium-dependent and are characterized by their ability to withstand the shear forces of blood flow. nih.govnih.gov

The interaction between selectins and their carbohydrate ligands, such as the sialylated form of LeX (sLeX), is generally of low affinity but high avidity due to the multivalent presentation of both the ligand and the receptor on cell surfaces. nih.gov While the LeX structure itself is a fundamental recognition motif, its affinity for selectins is significantly enhanced by sialylation, forming the sLeX epitope (Neu5Acα2-3Galβ1-4[Fucα1-3]GlcNAc). nih.govwikipedia.org

Studies using fluorescence polarization have measured the thermodynamic dissociation constant (KD) for the interaction between a soluble form of E-selectin and an sLeX tetrasaccharide, revealing a weak intrinsic affinity. nih.gov Atomic force microscopy studies have further elucidated the dynamic strength of the selectin-sLeX interaction, showing that it involves overcoming multiple activation barriers. The fucose residue of LeX is critical for this interaction, coordinating with a calcium ion in the lectin-binding domain of the selectin. nih.gov This interaction provides the tensile strength necessary for leukocyte rolling under hydrodynamic forces. nih.govnih.gov

The binding affinity of selectins for LeX-related structures can be modulated by additional modifications, such as sulfation. For instance, L-selectin binds preferentially to sulfated versions of sLeX, while E-selectin can bind to sLeX in the absence of sulfation. nih.gov This highlights the fine-tuning of selectin-ligand interactions that dictates specific biological outcomes.

Table 1: Thermodynamic and Dynamic Parameters of Selectin-LeX/sLeX Interactions

Interacting Molecules Method Parameter Value
E-selectin and sLeX[Glc] Fluorescence Polarization KD 120 +/- 31 µM nih.gov
L-selectin and sLe(x) Cell-free flow assay Rolling Velocity 25-225 µm/s nih.gov

Lectin Recognition Profiles

Beyond selectins, a diverse array of lectins from various organisms can recognize the LeX structure. Lectins are carbohydrate-binding proteins that are highly specific for the sugar moieties they bind. mdpi.com The recognition of LeX by different lectins is dictated by the precise presentation of the fucose, galactose, and N-acetylglucosamine residues.

One of the most well-characterized LeX-binding lectins is the Lotus tetragonolobus lectin (LTL). nih.govacs.org LTL shows a strong preference for structures containing the Fucα1-3GlcNAc linkage, which is the defining feature of the LeX antigen. nih.govacs.org Glycan array analyses have confirmed that LTL binds to LeX and related structures like Lewis Y. nih.govacs.org

Other lectins exhibit different specificities. For example, some lectins may be inhibited by the presence of sialic acid, while others may require it for binding. The table below summarizes the binding preferences of a selection of lectins for LeX and related structures. The ability to create detailed lectin binding profiles allows for the use of these proteins as tools to detect the presence and distribution of LeX on cells and tissues. nih.govnih.gov

Table 2: Lectin Recognition of Lewis X Structures

Lectin Source Organism Primary Binding Motif Binding to LeX
LTL (Lotus tetragonolobus Lectin) Lotus tetragonolobus Fucα1-3GlcNAc (LeX) nih.govacs.org Yes
RCA-I (Ricinus communis Agglutinin I) Ricinus communis Terminal β1,4-Gal No zbiotech.com
WFA (Wisteria floribunda Agglutinin) Wisteria floribunda Terminal GalNAc No zbiotech.com
WGA (Wheat Germ Agglutinin) Triticum aestivum GlcNAc, Sialic Acid No zbiotech.com

Antibody-Antigen Interactions (e.g., Anti-LeX Antibodies)

The LeX antigen is a well-known epitope recognized by a variety of monoclonal and polyclonal antibodies. biocompare.comscbt.com These anti-LeX antibodies are invaluable tools in biomedical research and diagnostics, used for cell sorting, immunohistochemistry, and flow cytometry to identify cell populations expressing LeX. biocompare.comscbt.comnih.gov

The interaction between an antibody and the LeX antigen is a classic example of biomolecular recognition, characterized by a specific affinity and kinetics. nih.gov Studies using surface plasmon resonance have quantified these interactions. For instance, a human single-chain antibody fragment (scFv) designated LeX1 was shown to bind to the LeX antigen with a low affinity, characterized by a dissociation constant (KD) in the micromolar range. nih.govcreative-diagnostics.com

The kinetics of this interaction revealed a fast dissociation rate, which is a common feature of many carbohydrate-protein interactions. nih.gov Despite the low affinity of a single binding event, the multivalent presentation of LeX on a cell surface can lead to high-avidity interactions with antibodies. Different anti-LeX antibody clones can also recognize distinct variations or presentations of the LeX epitope, allowing for the fine discrimination between different cell subpopulations. nih.gov

Table 3: Binding Kinetics of an Anti-LeX Antibody Fragment

Antibody Fragment Antigen Method Dissociation Constant (KD) Dissociation Rate (kd)

Molecular Determinants of Glycan Recognition

The specificity of the interactions between LeX and its binding partners is rooted in the molecular and structural features of the glycan itself. The conformation of the oligosaccharide chain and the network of non-covalent interactions within the binding pocket of a protein are the key determinants of recognition.

Conformational Analysis of LeX Tetraose

The three-dimensional shape of the LeX tetraose is not static but exists in a dynamic equilibrium of different conformations. However, studies using Nuclear Magnetic Resonance (NMR) spectroscopy and computational methods like molecular dynamics simulations have shown that the LeX structure predominantly adopts a compact and relatively rigid conformation in solution. researchgate.netacs.orgnih.gov

Hydrogen Bonding and Hydrophobic Interactions in Binding Pockets

The binding of the LeX tetraose to a protein's binding pocket is mediated by a network of weak, non-covalent interactions, primarily hydrogen bonds and hydrophobic interactions. researchgate.net The specificity of recognition arises from the precise geometric and chemical complementarity between the glycan and the amino acid residues in the binding site.

In the context of selectin binding, the fucose residue of LeX plays a central role. The hydroxyl groups at positions 2, 3, and 4 of the fucose ring form crucial hydrogen bonds with amino acid side chains and a coordinated calcium ion within the selectin's lectin domain. nih.gov The sialic acid in sLeX also contributes significantly to binding through both hydrogen bonding and electrostatic interactions. nih.gov

Hydrophobic interactions are also critical. The methyl group of the fucose residue and the hydrophobic face of the pyranose rings can interact favorably with nonpolar amino acid residues in the binding pocket. nih.gov For example, NMR studies have shown a stacking interaction between the fucose and galactose residues in the LeX structure itself, which is a form of intramolecular hydrophobic interaction that stabilizes the bioactive conformation. nih.gov Site-directed mutagenesis studies on selectins have confirmed the importance of specific amino acid residues in creating the binding pocket and have shown that altering these residues can change the binding specificity from LeX to other carbohydrates. nih.gov

Enzymatic Processing and Recognition

The biosynthesis and degradation of LewisX (LeX) structures are tightly controlled by the sequential action of specific enzymes. The expression of the LeX epitope on the cell surface is a dynamic process, governed by the substrate specificity of glycosyltransferases that build the structure and the activity of glycosidases that modify or dismantle it.

Glycosyltransferase Substrate Specificity

The synthesis of the LewisX antigen involves the enzymatic transfer of an L-fucose residue to a precursor carbohydrate chain. This critical step is catalyzed by a class of enzymes known as fucosyltransferases (FUTs), which exhibit distinct substrate specificities.

The core of the LeX structure is formed on a Type 2 oligosaccharide chain, characterized by a Galβ1-4GlcNAc sequence. The final step in LeX biosynthesis is the addition of a fucose molecule in an α1,3-linkage to the N-acetylglucosamine (GlcNAc) residue of this Type 2 precursor. oup.com Several α1,3-fucosyltransferases can catalyze this reaction, with their activity and expression levels varying by tissue type and developmental stage. oup.com

Research has identified multiple FUTs with the ability to synthesize LeX, including FUT4 and FUT9. Studies comparing the relative activities of these enzymes have shown that Fut9 exhibits significantly higher activity for creating the LeX epitope on both oligosaccharide and glycolipid acceptors compared to Fut4. oup.com In the developing brain, for instance, Fut9 is considered the primary enzyme responsible for LeX expression. oup.com The synthesis of the related sialyl-LewisX (sLeX) structure also relies on the substrate specificity of these enzymes, which can act on sialylated precursors. The enzymatic synthesis of sLeX typically involves the action of an α2-3 sialyltransferase to create the sialylated acceptor, followed by an α1,3/4 fucosyltransferase to add the fucose. explorationpub.comexplorationpub.com This highlights the sequential and specific nature of the glycosyltransferases involved in building these complex glycan structures.

Table 1: Glycosyltransferases Involved in LewisX Synthesis This table is interactive. You can sort and filter the data.

Glycosidase Activity on LeX Structures

Glycosidases are enzymes that cleave glycosidic bonds and are crucial for the degradation and structural modification of glycans like LewisX. Their activity can modulate the cell-surface expression of LeX, either by generating it from a precursor or by breaking it down.

A significant pathway for the formation of LeX on the cell surface involves the enzymatic removal of a terminal sialic acid from the sialyl-LewisX (sLeX) structure. Sialidases (or neuraminidases) are a group of glycosidases that can cleave these terminal sialic acid residues. explorationpub.com This conversion from sLeX to LeX is a critical post-Golgi modification that can alter a cell's adhesive properties and recognition by other molecules. nih.gov

Conversely, the LeX structure can be degraded by the action of α-L-fucosidases, enzymes that specifically hydrolyze the α-L-fucosyl linkage. nih.govwikipedia.org These enzymes belong to glycoside hydrolase (GH) families, such as GH29. nih.govmdpi.com For example, a core fucosidase (cFase I) isolated from the bacterium Elizabethkingia meningoseptica has been shown to be an α-1,3-fucosidase capable of hydrolyzing the fucose residue from LewisX. nih.gov Upon treatment with this enzyme, the LeX trisaccharide is broken down into fucose and the Galβ1–4GlcNAc disaccharide. nih.gov The substrate specificity of these fucosidases is often precise; many enzymes in the GH29 family show distinct activity profiles against different fucosylated structures, such as LewisX and the related LewisA antigen. nih.govmdpi.com

Table 2: Glycosidase Activity on LewisX and Related Structures This table is interactive. You can sort and filter the data.

Role of Lewisx Lex Glycans in Fundamental Biological Processes

Developmental Glycobiology

In the context of developmental glycobiology, the LeX antigen is a key marker and functional molecule, particularly within the nervous system and during embryogenesis. Its appearance is tightly regulated, often confined to specific cell populations at distinct developmental stages, highlighting its importance in guiding cellular differentiation and fate.

LeX Expression in Neural Stem and Progenitor Cell Differentiation

The LewisX antigen is prominently expressed on the surface of neural stem and progenitor cells (NSPCs) and is widely used as a biomarker for their identification and isolation. nih.govnih.gov Antibodies that detect LeX are routinely employed in cell sorting techniques to enrich for NSPCs from differentiating human embryonic or induced pluripotent stem cells, as well as for direct isolation from neural tissue. nih.gov

Research shows that LeX is expressed by adult mouse subventricular zone (SVZ) stem cells. nih.gov The expression of LeX can be used to distinguish highly proliferative cells within the developing nervous system, indicating its association with cells that have significant potential for self-renewal and differentiation. nih.gov During embryonic development, LeX is found on neural progenitor cells, including neural stem cells, neuroblasts, and glioblasts, but it is absent from their more differentiated descendants. nih.gov This specific expression pattern makes surface LeX a valuable tool for enriching neural stem and progenitor cells from various regions of the central nervous system throughout development. nih.gov

Interestingly, the study of LeX glycans is complex, as different antibody clones can recognize unique LeX-containing epitopes. nih.govnih.gov This suggests that structurally distinct LeX glycans may be present on different subpopulations of neural cells, which can be used to label and isolate these specific cell types for further study. nih.gov

Table 1: Expression and Role of LewisX in Neural Stem and Progenitor Cells

Cell TypeLeX Expression StatusKey Research FindingReference(s)
Neural Stem/Progenitor Cells (NSPCs)PositiveUsed as a specific biomarker for cell sorting and isolation. nih.gov
Adult Mouse SVZ Stem CellsPositiveLeX expression allows for the enrichment of this stem cell population. nih.gov
Primary Mouse Neural Progenitor CellsPositiveExpressed by stem cells, neuroblasts, and glioblasts, but not their differentiated progeny. nih.govnih.gov
Differentiated Neural CellsNegativeExpression is downregulated upon differentiation. nih.govnih.gov
Ependymal CellsNegativePurified ependymal cells are LeX-negative and do not form neurospheres. nih.gov

Involvement in Embryonic Development and Cell Fate Determination

The role of LeX extends beyond neurogenesis to broader processes in embryonic development and the determination of cell fate. nih.govfrontiersin.orgnumberanalytics.com Cell fate determination is the process by which an embryonic cell becomes committed to a specific developmental pathway. numberanalytics.com LeX is considered a crucial molecule in human embryogenesis, especially in cell-cell recognition and adhesion processes that are critical for the proper organization of the embryo. nih.gov

Its expression is dynamically regulated during early development. For instance, sLeX, a related structure, is involved in sperm-egg binding, and its expression in the human endometrium peaks during the window of embryo implantation. nih.gov LeX itself is vital on the surface of embryonic ectodermal cells. nih.gov Studies on placental tissues from unexplained miscarriages have revealed significantly lower expression of LeX in the syncytiotrophoblast compared to normal pregnancies, suggesting its importance in maintaining a healthy pregnancy. nih.gov

Furthermore, research indicates that LeX-containing molecules in the developing nervous system can bind to key growth factors like Wnt-1. nih.gov This suggests a mechanism whereby LeX, present on the surface of progenitor cells and in their surrounding extracellular matrix, may help present growth factors that are important for regulating their proliferation and self-renewal, thereby directly influencing their developmental fate. nih.gov

Immunological Functions and Glycan-Mediated Responses

The LeX antigen and its derivatives are integral to the functioning of the immune system. They participate in the critical processes of immune cell trafficking to sites of inflammation and help modulate the nature and intensity of the immune response.

LeX in Immune Cell Adhesion and Trafficking

The trafficking of immune cells from the bloodstream into tissues is a foundational step in any immune response and is heavily reliant on adhesion molecules. nih.govnih.gov This process involves leukocytes rolling along the surface of endothelial cells lining blood vessels, adhering firmly, and then migrating into the tissue. youtube.com This cascade is mediated by a family of adhesion receptors called selectins, which are expressed on both leukocytes and endothelial cells. nih.govyoutube.com

The sialylated form of LeX, Sialyl-LewisX (sLeX), is a primary ligand for E-selectin and P-selectin, which are expressed on endothelial cells during inflammation. wikipedia.orgnih.gov This interaction is crucial for the initial tethering and rolling of leukocytes. youtube.comwikipedia.org While sLeX is the high-affinity ligand, the core LeX structure is also implicated in adhesion. LeX is necessary for the transepithelial migration of neutrophils, a key event in the inflammatory response. nih.gov Furthermore, LeX expression has been detected on the endothelial cells of villous vessels, where it may play a role in cell-cell adhesion. nih.gov The nervous system can also influence these processes by regulating the expression of adhesion molecules, thereby controlling immune cell trafficking. nih.gov

Role in Inflammatory Responses

LeX and its derivatives are key players in the inflammatory cascade. During inflammation, cytokines stimulate endothelial cells to express selectins, which then bind to ligands like sLeX on circulating leukocytes such as neutrophils and monocytes, facilitating their recruitment to the inflamed site. youtube.comnih.gov This interaction is a hallmark of the acute inflammatory response. nih.gov

Studies have shown that in tissues affected by acute inflammation, such as in appendicitis, a large number of monocytes and macrophages express sLeX. nih.gov The expression of sLeX itself is induced during inflammation. For example, acute inflammation leads to a significant increase in sLeX structures on the acute-phase glycoprotein (B1211001) alpha 1-acid glycoprotein (AGP) in human serum. rupress.org This has been postulated to be a physiological feedback mechanism to modulate the interaction between leukocytes and the inflamed endothelium. rupress.org The development of sLeX glycomimetics that can block selectin binding is being explored as a therapeutic strategy to control hyperinflammation. acs.org

Modulation of Immune Cell Activation

Beyond its role in cell trafficking, the LeX antigen can directly modulate the activation and response of immune cells. Research has shown that LeX can act as a potent regulator of T-helper (Th) cell differentiation, which is critical for tailoring the immune response to different types of pathogens. medchemexpress.com

Specifically, LeX trisaccharide has been found to be a potent regulator of the Th2 immune response. medchemexpress.com It can antagonize the production of Interleukin-12 (IL-12), a cytokine that promotes Th1 responses, in dendritic cells stimulated by lipopolysaccharide (LPS). medchemexpress.com Furthermore, glycoconjugates containing LeX can stimulate B cells to proliferate and secrete factors that suppress the Th1 immune pathway while promoting the Th2 pathway. medchemexpress.com This modulation is significant, as Th2 responses are crucial for combating extracellular parasites and are involved in allergic reactions.

In contrast, sialylated glycans, including sLeX, can sometimes have an inhibitory effect on immune cell activation by engaging with sialic acid-binding Ig-like lectins (Siglecs), which are inhibitory receptors found on most immune cells. biorxiv.org Sialyl Lewis X has also been identified as a marker for a subpopulation of highly activated and functional regulatory T cells (Tregs) in mice, which are critical for suppressing immune responses and maintaining tolerance. nih.gov

Table 2: Immunological Functions of LewisX Glycans

Immunological ProcessRole of LewisX/Sialyl LewisXKey Cell Types InvolvedReference(s)
Cell Adhesion & Trafficking Mediates leukocyte rolling and adhesion to endothelium via selectin binding.Neutrophils, Monocytes, Lymphocytes, Endothelial Cells youtube.comwikipedia.orgnih.gov
Inflammatory Response Expression is upregulated during inflammation; facilitates recruitment of immune cells to inflamed tissues.Leukocytes, Macrophages, Endothelial Cells nih.govrupress.org
Immune Cell Activation Modulates T-helper cell response, promoting Th2 and suppressing Th1 pathways.Dendritic Cells, B Cells, T-helper Cells medchemexpress.com
Immune Regulation Serves as a marker for activated regulatory T cells (Tregs).Regulatory T Cells (Tregs) nih.gov

Cellular Adhesion and Migration Mechanisms

The function of LeX and sLeX as mediators of cellular adhesion is fundamental to physiological processes ranging from immune surveillance to embryonic development. These glycans act as ligands for a family of adhesion receptors known as selectins, initiating the crucial first steps of cell tethering and rolling that precede firm adhesion and migration.

The adhesion of leukocytes to the vascular endothelium is a classic example of sLeX-mediated interaction. During inflammation, endothelial cells are stimulated by cytokines to express E-selectin and P-selectin. aacrjournals.orgmdpi.com Circulating leukocytes, such as neutrophils and monocytes, display sLeX on their surface. nih.govnih.gov The interaction between sLeX on the leukocyte and E-selectin on the endothelial cell wall is a key step that slows the leukocyte from the rapid flow of blood, allowing it to roll along the vessel surface. mdpi.comwikipedia.org This process of "leukocyte tethering and rolling" is a prerequisite for subsequent firm adhesion and extravasation into the underlying tissue. wikipedia.org

Similarly, L-selectin, expressed on leukocytes, binds to sulfated sLeX structures on endothelial cells, contributing to lymphocyte homing. mdpi.comwikipedia.org Beyond the well-documented sLeX-selectin pathway, research has also pointed to specific homotypic interactions, where LeX determinants on one cell bind directly to LeX determinants on another. This LeX-to-LeX binding is thought to be a basis for cell recognition and sorting in early-stage embryos. mdpi.com

Table 1: Key Selectin-Ligand Interactions in Cell Adhesion

Selectin Expressed On Key Glycan Ligand(s) Biological Context
E-selectin Activated Endothelial Cells Sialyl Lewis X (sLeX), Sialyl Lewis A (sLeA) Inflammation, Cancer Metastasis aacrjournals.orgmdpi.com
P-selectin Activated Endothelial Cells, Platelets sLeX on P-selectin glycoprotein ligand-1 (PSGL-1) Inflammation, Cancer Metastasis mdpi.comwikipedia.org
L-selectin Leukocytes Sulfated Sialyl Lewis X (sLeX) on CD34 Lymphocyte Homing, Inflammation mdpi.comwikipedia.org

The initial tethering mediated by glycan-ligand binding is the trigger for complex signaling cascades that result in cellular mobility. For leukocytes to migrate from the bloodstream into tissues, the sLeX-selectin interaction must occur. For instance, for P-selectin to bind effectively, the sLeX moiety must be presented on a specific scaffold protein, P-selectin glycoprotein ligand-1 (PSGL-1), along with sulfated tyrosine residues nearby. wikipedia.org Likewise, L-selectin binding requires sLeX to be appropriately sulfated and presented on glycoproteins like CD34. wikipedia.org These highly specific interactions ensure that cellular mobility is tightly regulated.

In the nervous system, LeX glycans contribute to the migration of neural progenitor cells and guide the extension of neurites. nih.govnih.gov Research has shown that adhesion molecules such as TAG-1 and Contactin can function as lectin-like receptors for LeX, mediating its effects on neurite outgrowth. nih.gov The binding of glial-expressed CD24, which carries LeX and α2,3-sialyl glycan motifs, to neuronal receptors like L1, TAG-1, and Contactin can either promote or inhibit neurite extension depending on the neuronal cell type, demonstrating the context-dependent nature of these glycan-driven interactions. nih.gov

Glycan Expression in Tissue Homeostasis and Pathology

The expression of LeX and sLeX is dynamically regulated, changing significantly during development, tissue repair, and in various pathological states. Aberrant expression of these glycans is a hallmark of several diseases, most notably cancer, where it plays a direct role in disease progression.

Many types of cancer cells exploit the sLeX-selectin adhesion mechanism to facilitate their own spread. mdpi.com By expressing high levels of sLeX and the related sLeA antigen on their surface, tumor cells can mimic leukocytes, binding to selectins on the endothelial cells of distant blood vessels. aacrjournals.orgaacrjournals.org This adhesion is a critical step in the metastatic cascade, allowing cancer cells to exit the circulation and form secondary tumors. nih.govuni-muenchen.de

Research findings have linked elevated sLeX expression to poor prognosis in several cancers.

Colorectal and Pancreatic Cancer: Adhesion of many colon and pancreatic cancer cell lines to E-selectin-expressing endothelial cells is mediated by sLeX and sLeA. aacrjournals.orgaacrjournals.org High expression of sLeX in colorectal cancer is associated with a poor prognosis. nih.gov

Breast Cancer: sLeX expression is significantly associated with estrogen receptor-negative (ER-negative) status, higher tumor grade, and lymph node involvement. nih.gov In patients with ER-positive tumors, high sLeX expression correlates specifically with metastasis to the bone, a site where its receptor, E-selectin, is constitutively expressed. nih.gov

Hepatocarcinoma and Angiogenesis: In addition to metastasis, sLeX has been implicated in promoting angiogenesis (the formation of new blood vessels). The ability of hepatocarcinoma cells to promote angiogenesis was inhibited by blocking the biosynthesis of sLeX. mdpi.com

Table 2: Role of Altered LeX/sLeX Expression in Oncogenesis Models

Cancer Type Key Finding Implication Reference(s)
Colorectal Cancer High expression of sLeX and sLeA on tumor cells mediates adhesion to E-selectin. Facilitates metastasis and is linked to poor survival. aacrjournals.orgnih.gov
Breast Cancer sLeX expression is linked to ER-negative status and high grade. In ER+ tumors, it correlates with bone metastasis. Drives metastasis to specific organ sites. nih.gov
Pancreatic Cancer Adhesion to endothelium is dependent on sLeA and sLeX. Promotes hematogenous spread. aacrjournals.org
Hepatocarcinoma Blocking sLeX biosynthesis inhibits the tumor's ability to promote angiogenesis. sLeX contributes to the formation of a tumor-supporting vasculature. mdpi.com

LeX and sLeX glycans are integral to the processes of fertilization and pregnancy. Successful fertilization requires the binding of sperm to the zona pellucida (ZP), a glycoprotein matrix surrounding the egg. The human ZP is densely coated with glycans that terminate in the sLeX sequence, which serves as a crucial recognition site for sperm. wikipedia.orguni-muenchen.de

During early pregnancy, the expression of sLeX on the uterine endometrium is temporally regulated, reaching its highest level during the "window of implantation." nih.gov This suggests that sLeX, interacting with L-selectin on the trophoblast cells of the embryo, plays a role in the initial attachment of the blastocyst to the uterine wall. uni-muenchen.de

Furthermore, studies of placental tissue from cases of unexplained recurrent miscarriages have revealed significantly altered expression of LeX, sLeX, and other Lewis antigens compared to placentas from normal pregnancies. nih.govresearchgate.net In the placental villi of the miscarriage group, the expression of LeX and sLeX in the syncytiotrophoblast was significantly downregulated, while villous vessel density was also diminished. researchgate.net These findings suggest that the proper expression of these carbohydrate antigens is essential for placental development and the maintenance of a healthy pregnancy, possibly by modulating maternal-fetal immune tolerance. nih.govresearchgate.net

Beyond cancer and reproduction, LeX and sLeX are implicated in other non-clinical disease models, particularly in the fields of inflammation and neurobiology.

Inflammation: As previously detailed, the role of sLeX as a ligand for selectins is central to the inflammatory response. In models of acute inflammation, such as appendicitis, sLeX is abundantly expressed on neutrophils and monocytes, mediating their recruitment to the inflamed tissue where E-selectin is upregulated on blood vessels. nih.govnih.gov

Neurodegenerative Disease Models: LeX is known to be a marker for neural stem and progenitor cells. nih.govnih.gov Recent research using a toxin-based mouse model of Parkinson's disease (MPTP) has shown that the toxin triggers an increase in the number of proteins decorated with sLeX in the cortex and striatum. nih.gov This upregulation of sLeX on neurons, including dopaminergic neurons, and microglia suggests that this glycan may play a role in neuronal signaling and immunomodulation in the context of neurodegenerative pathology. nih.gov

Immunoregulation: In mouse models, sLeX has been identified as a surface marker for a specific subset of regulatory T cells (Tregs). nih.gov These sLeX-positive Tregs are highly activated and exhibit more potent immunosuppressive functions than their sLeX-negative counterparts, suggesting sLeX could be a marker for highly functional Tregs involved in controlling immune responses. nih.gov

Analytical and Biophysical Characterization of Lewisx Lex Tetraose αo Aminopropyl and Its Conjugates

Structural Elucidation Techniques

A combination of spectroscopic methods is employed to provide a comprehensive structural analysis of LeX tetraose-αO-aminopropyl, ensuring the correct composition, sequence, linkage, and stereochemistry of the carbohydrate, as well as the successful installation of the aminopropyl linker.

Nuclear Magnetic Resonance (NMR) Spectroscopy of LeX Structures

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for the detailed structural elucidation of oligosaccharides. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are utilized to confirm the structure of LeX tetraose-αO-aminopropyl.

¹H NMR provides information on the number and environment of protons in the molecule. compoundchem.com The chemical shift of each proton is influenced by its local electronic environment, which is affected by neighboring atoms and functional groups. libretexts.orgucl.ac.uk For LeX, the anomeric protons (H-1) of each sugar residue resonate in a characteristic downfield region of the spectrum, and their chemical shifts and coupling constants (³J(H1,H2)) are indicative of the anomeric configuration (α or β). The protons of the aminopropyl linker (-O-CH₂-CH₂-CH₂-NH₂) also show distinct signals. For instance, studies on the hydroxy protons of LeX trisaccharide in aqueous solution have shown that chemical shifts can indicate reduced hydration near hydrophobic regions of the molecule. nih.gov Inter-residue Nuclear Overhauser Effects (NOEs), which arise from through-space interactions between protons, are critical for determining the three-dimensional structure and confirming the glycosidic linkages between the monosaccharide units. nih.gov

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. researchgate.net The chemical shift of each carbon atom is highly sensitive to its chemical environment and stereochemistry. nih.govnih.gov The anomeric carbons (C-1) are particularly diagnostic, appearing in the 95-110 ppm range. The positions of the glycosidic linkages are confirmed by the significant downfield shift (glycosylation shift) of the carbon atom involved in the linkage. The signals corresponding to the aminopropyl linker can also be unambiguously assigned. Advanced techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are used to correlate proton and carbon signals, which is essential for assigning all resonances and confirming the connectivity through one-bond (¹J(C,H)) and multiple-bond (²⁻³J(C,H)) couplings, respectively. globalsciencebooks.inforesearchgate.net

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for LeX Structures

Residue/GroupAtom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
β-D-Gal H-1~4.5C-1
H-4~3.9C-4
α-L-Fuc H-1~5.1C-1
H-5~4.8C-6 (CH₃)
H-6 (CH₃)~1.2
β-D-GlcNAc H-1~4.7C-1
H-3~3.8C-3
N-Acetyl (CH₃)~2.0N-Acetyl (C=O)
N-Acetyl (CH₃)
α-O-Aminopropyl O-CH₂ -~3.5-3.8O-C H₂-
-CH₂-CH₂ -CH₂-~1.8-2.0-CH₂-C H₂-CH₂-
-CH₂-NH₂ ~2.8-3.0-C H₂-NH₂
Note: Chemical shifts are approximate and can vary depending on the solvent, temperature, and specific conjugate. compoundchem.comchemistrysteps.com

Mass Spectrometry (MS) for Compositional and Linkage Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and confirming the composition of LeX tetraose-αO-aminopropyl and its conjugates. tandfonline.com Soft ionization techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used because they allow for the ionization of large, non-volatile biomolecules with minimal fragmentation. mdpi.comnih.gov

ESI-MS is particularly useful for analyzing samples in solution and can be readily coupled with liquid chromatography (LC-MS) for online separation and analysis. ual.esnih.gov It typically produces multiply charged ions, which allows for the analysis of high-mass molecules on instruments with a limited mass-to-charge (m/z) range.

MALDI-Time of Flight (TOF) MS is highly sensitive and provides rapid molecular weight determination from a solid-state matrix. slu.se It is well-suited for analyzing complex mixtures and for high-throughput screening. researchgate.net Derivatization of the oligosaccharide, such as through permethylation, can enhance sensitivity in MS analysis. mdpi.com

Tandem mass spectrometry (MS/MS) is employed for detailed structural characterization. tandfonline.com In an MS/MS experiment, a specific parent ion (e.g., the molecular ion of LeX tetraose-αO-aminopropyl) is selected and fragmented through collision-induced dissociation (CID). The resulting fragment ions provide information about the monosaccharide sequence and glycosidic linkages. tandfonline.comnih.gov Characteristic fragments include glycosidic cleavages (B, C, Y, and Z ions) and cross-ring cleavages (A and X ions), which help to pinpoint the positions of the linkages between the sugar units. tandfonline.comnih.gov

Table 2: Summary of Mass Spectrometry Data for LeX Tetraose-αO-Aminopropyl

Analysis TypeTechniqueInformation ObtainedExpected m/z (Monoisotopic)
Molecular Weight MALDI-TOF MSConfirms the mass of the intact molecule.[M+Na]⁺: ~791.3
ESI-MSConfirms the mass of the intact molecule.[M+H]⁺: ~769.3
Compositional Analysis High-Resolution MSProvides exact mass for elemental composition determination.C₃₁H₅₆N₂O₁₉
Linkage Analysis MS/MS (CID)Fragmentation pattern reveals monosaccharide sequence and linkage positions.Diagnostic B, Y, and cross-ring fragment ions.

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid, non-destructive technique used to identify functional groups and obtain a molecular "fingerprint" of a compound. creative-biolabs.com While it does not provide the atomic-level detail of NMR or MS, it is highly valuable for confirming the presence of key structural motifs in LeX tetraose-αO-aminopropyl and its conjugates. nih.govulb.ac.be

Other important regions in the FTIR spectrum include:

O-H Stretching: A broad band typically found between 3600 and 3200 cm⁻¹, characteristic of the numerous hydroxyl groups in the carbohydrate structure. ulb.ac.be

C-H Stretching: Bands between 3000 and 2800 cm⁻¹ corresponding to the C-H bonds in the sugar rings and the aminopropyl linker. ulb.ac.be

N-H Bending/Amide Bands: For the GlcNAc residue, the amide I (C=O stretch) and amide II (N-H bend and C-N stretch) bands appear around 1650 cm⁻¹ and 1550 cm⁻¹, respectively. The primary amine of the linker will also show characteristic N-H bending vibrations.

Azide (B81097) Stretching: If the aminopropyl group is used for conjugation via an azide-alkyne cycloaddition, the successful introduction of an azide moiety can be confirmed by a sharp, distinct peak around 2100 cm⁻¹, a region that is typically silent in biological molecules. nih.gov

Table 3: Characteristic FTIR Absorption Bands for LeX Tetraose-αO-Aminopropyl

Wavenumber (cm⁻¹)Vibration TypeFunctional Group/Component
3600 - 3200 (broad)O-H StretchHydroxyl groups (carbohydrate)
3000 - 2800C-H StretchAliphatic C-H (sugar rings, linker)
~1650 (Amide I)C=O StretchN-Acetyl group (GlcNAc)
~1550 (Amide II)N-H Bend, C-N StretchN-Acetyl group (GlcNAc), Amine (linker)
1200 - 1000C-O, C-C StretchCarbohydrate "fingerprint" region
1180 - 1140C-O-C StretchGlycosidic linkages

Chromatographic and Electrophoretic Separation Methods

Chromatographic techniques are essential for the purification of synthetic LeX tetraose-αO-aminopropyl and for the analysis and purification of its conjugates. These methods separate molecules based on differences in their physical and chemical properties, such as size, charge, and polarity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of oligosaccharides and their derivatives. glyco-world.com Due to the high polarity of carbohydrates, specialized HPLC modes are required for effective separation.

Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly well-suited for separating polar compounds like oligosaccharides. nih.govyoutube.com In HILIC, a polar stationary phase (e.g., silica (B1680970), amide) is used with a mobile phase consisting of a high concentration of a less polar organic solvent (like acetonitrile) and a small amount of a polar aqueous solvent. researchgate.net A water layer is adsorbed onto the stationary phase, and separation occurs based on the partitioning of the polar analyte between the bulk mobile phase and this immobilized water layer. Gradient elution, which involves increasing the percentage of the aqueous solvent over time, is used to elute analytes in order of increasing hydrophilicity. nih.gov HILIC can be coupled directly to ESI-MS for powerful online analysis of glycans and their conjugates. nih.gov

Anion-Exchange Chromatography (AEC) can also be used, especially at high pH (HPAE-PAD), where the hydroxyl groups of carbohydrates become partially deprotonated and carry a negative charge. pnas.org This method allows for high-resolution separation of oligosaccharides based on size, composition, and linkage isomerism. nih.govwustl.edu

Table 4: Typical HPLC Conditions for LeX Tetraose-αO-Aminopropyl Analysis

ParameterHILIC Method
Column Amide-functionalized silica (e.g., XBridge BEH Amide)
Mobile Phase A Acetonitrile
Mobile Phase B Aqueous buffer (e.g., Ammonium Formate)
Gradient Start at high %A, decrease to elute polar compounds
Flow Rate 0.2 - 1.0 mL/min
Detection ESI-MS, Evaporative Light Scattering Detector (ELSD)

Gel Permeation Chromatography (GPC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a technique that separates molecules based on their hydrodynamic volume or size in solution. mtoz-biolabs.comshimadzu.com.sg This method is particularly valuable for characterizing LeX tetraose-αO-aminopropyl conjugates, where the LeX moiety is attached to a much larger molecule such as a protein, polymer, or nanoparticle. researchgate.netlcms.cz

In GPC, the stationary phase consists of porous beads with a defined pore size distribution. mtoz-biolabs.com Larger molecules that are excluded from the pores travel a shorter path through the column and elute first. Smaller molecules can diffuse into the pores, increasing their path length and causing them to elute later. mtoz-biolabs.comshimadzu.com.sg

By running a set of well-characterized molecular weight standards (e.g., pullulan or polystyrene standards) through the system, a calibration curve can be generated that plots elution volume against the logarithm of molecular weight. shimadzu.com.sgaimplas.net This calibration allows for the determination of the molecular weight and molecular weight distribution (polydispersity) of an unknown conjugate. nih.gov The successful conjugation of LeX tetraose-αO-aminopropyl to a larger carrier molecule can be confirmed by observing a clear shift in the GPC chromatogram towards a higher molecular weight (earlier elution time) compared to the unconjugated carrier. researchgate.net

Table 5: Example GPC Data for a LeX-Polymer Conjugate

SamplePeak Retention Time (min)Weight-Average Molecular Weight (Mw, kDa)Polydispersity Index (PDI)
Unconjugated Polymer 15.220.51.2
LeX-Polymer Conjugate 14.124.71.3
Note: Data is illustrative. A decrease in retention time indicates an increase in molecular size, confirming successful conjugation.

Capillary Electrophoresis (CE)

Capillary electrophoresis is a high-resolution separation technique well-suited for the analysis of charged or derivatized carbohydrates. For a compound like LewisX (LeX) tetraose-αO-Aminopropyl, the primary amino group allows for straightforward derivatization with fluorescent tags, such as 8-aminopyrene-1,3,6-trisulfonate (APTS), which imparts a negative charge and enables sensitive laser-induced fluorescence (LIF) detection. nih.gov

CE-LIF methods are instrumental for several analytical purposes:

Purity Assessment: The technique can effectively separate the target tetrasaccharide from shorter fragments, unreacted starting materials, or other impurities, providing a precise assessment of its purity. High-efficiency separations can resolve oligosaccharides with a degree of polymerization up to 25. nih.gov

Conjugation Analysis: When this compound is conjugated to a protein, CE can be used to analyze the reaction mixture. By comparing the electropherograms before and after the conjugation reaction, one can observe the shift in migration time of the derivatized glycan as it is incorporated into the much larger protein conjugate. This allows for the qualitative and sometimes quantitative assessment of conjugation efficiency.

Interaction Studies: Affinity Capillary Electrophoresis (ACE) is a variant where the run buffer contains a potential binding partner (e.g., a lectin or antibody). The migration time of the fluorescently-labeled LeX tetraose will change in the presence of an interacting partner, allowing for the determination of binding affinities.

The versatility of CE is enhanced by the use of different column coatings and buffer systems to optimize separations of peptides, glycoproteins, and derivatized oligosaccharides. capes.gov.br

Table 1: Representative Capillary Electrophoresis Parameters for Labeled Oligosaccharide Analysis

ParameterTypical Value/ConditionPurpose
Capillary Fused-silica, 50 µm i.d., 30-50 cm lengthProvides a surface for electroosmotic flow and the medium for separation.
Derivatization Agent 8-aminopyrene-1,3,6-trisulfonate (APTS)Imparts charge and a fluorescent tag for LIF detection. nih.gov
Run Buffer 20-50 mM Phosphate or Borate buffer, pH 7-9Maintains pH and ionic strength for consistent migration.
Separation Voltage 15-30 kVDriving force for electrophoretic and electroosmotic flow.
Detection Laser-Induced Fluorescence (LIF)Highly sensitive detection of labeled glycans. nih.gov

Biophysical Interaction Studies

Understanding the kinetics and thermodynamics of how the LewisX epitope binds to its protein receptors is fundamental to understanding its biological function. The aminopropyl linker on the tetrasaccharide is specifically designed to facilitate these studies by allowing stable immobilization onto sensor surfaces or use as a titrant in solution-based assays.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance (SPR) is a label-free optical technique that measures molecular interactions in real-time. bioradiations.com In a typical experiment involving this compound, the glycan is immobilized on a sensor chip surface via its amine group. A solution containing the protein of interest (the analyte, e.g., a C-type lectin or an anti-LeX antibody) is then flowed over the surface. nih.govresearchgate.net

The binding process is monitored, generating a sensorgram that provides key kinetic data:

Association Rate Constant (k_a or k_on): This value describes the rate at which the protein binds to the immobilized LeX.

Dissociation Rate Constant (k_d or k_off): This value describes the rate at which the protein-LeX complex dissociates.

Equilibrium Dissociation Constant (K_D): Calculated as k_d/k_a, the K_D is a measure of the binding affinity. A lower K_D value indicates a stronger interaction.

SPR is highly sensitive and can characterize interactions across a wide range of affinities. emory.edu Studies on related sialyl-LewisX (sLeX) analogues have shown that these carbohydrate-protein interactions are often characterized by high on- and off-rates, indicating dynamic binding. nih.gov For example, an sLeX analogue binding to P-selectin was found to have a K_D of approximately 111.4 µM, with a k_off > 3 s⁻¹ and a k_on > 27,000 M⁻¹s⁻¹. nih.gov

Table 2: Representative SPR Data for a Carbohydrate-Lectin Interaction

Analyte (Lectin) ConcentrationAssociation Rate (k_a) (M⁻¹s⁻¹)Dissociation Rate (k_d) (s⁻¹)Affinity (K_D) (µM)
5 µM - 100 µM2.5 x 10³2.1 x 10⁻¹84
Note: This table contains representative data for a typical low-affinity carbohydrate-lectin interaction and does not represent the specific interaction of this compound with a particular protein, as such specific data is not publicly available. The values illustrate the parameters obtained from an SPR experiment.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. iaanalysis.com This technique provides a complete thermodynamic profile of the interaction in a single experiment, without the need for labeling or immobilization. nih.govresearchgate.net

In a typical ITC experiment, a solution of the this compound would be placed in the sample cell, and a solution of the target protein would be incrementally injected from a syringe. The instrument measures the minute temperature changes upon each injection.

The resulting data can be analyzed to determine:

Binding Affinity (K_a or K_D): The strength of the interaction. nih.gov

Stoichiometry (n): The ratio of protein to glycan in the complex. nih.gov

Enthalpy Change (ΔH): The heat released or absorbed upon binding, indicating the types of bonds being formed and broken. nih.gov

Entropy Change (ΔS): Calculated from the other parameters, this reflects the change in disorder of the system upon binding.

This comprehensive thermodynamic data is crucial for understanding the driving forces behind the interaction (whether it is enthalpy- or entropy-driven), which is vital information for fields like drug design. frontiersin.orgacs.org While ITC requires relatively large amounts of sample, it is considered a gold standard for characterizing binding thermodynamics in solution. rsc.orgresearchgate.net

Table 3: Thermodynamic Parameters Obtainable from an ITC Experiment

ParameterDescriptionExample Finding for Lectin-Carbohydrate Interactions
Stoichiometry (n) Molar ratio of ligand to protein in the saturated complex.A value of ~1 would indicate a 1:1 binding site interaction.
Association Constant (K_a) Measure of binding affinity (1/K_D).Typically in the 10³ to 10⁶ M⁻¹ range for monovalent interactions.
Enthalpy Change (ΔH) Heat change upon binding (kJ/mol).Can be positive (endothermic) or negative (exothermic).
Entropy Change (ΔS) Change in the system's disorder (J/mol·K).Often a key driver in multivalent carbohydrate interactions. nih.gov

Microscale Thermophoresis (MST)

Microscale Thermophoresis (MST) is a powerful biophysical technique for quantifying biomolecular interactions in solution. wikipedia.org It measures the directed movement of molecules in a microscopic temperature gradient, a phenomenon known as thermophoresis. youtube.com This movement is sensitive to changes in the molecule's size, charge, and hydration shell, all of which can be altered upon ligand binding. nih.gov

To study the interaction of this compound, one of the binding partners would be fluorescently labeled. For instance, a fluorescent protein partner could be used, or the aminopropyl linker on the LeX tetraose could be tagged with a fluorophore. A constant concentration of the labeled molecule is mixed with a serial dilution of the unlabeled partner. The samples are loaded into capillaries, and an infrared laser creates a precise temperature gradient. nrel.gov

The change in fluorescence within the heated spot is monitored and plotted against the concentration of the unlabeled titrant, yielding a binding curve from which the K_D can be accurately determined. MST offers several advantages, including very low sample consumption, speed, and the ability to perform measurements in complex biological fluids. nih.gov

Table 4: Comparison of Key Features of Biophysical Interaction Techniques

FeatureSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)Microscale Thermophoresis (MST)
Principle Change in refractive indexHeat change upon binding iaanalysis.comTemperature-induced molecular movement wikipedia.org
Immobilization Required (ligand on chip) bioradiations.comNot required (in solution) nih.govNot required (in solution) youtube.com
Key Output k_on, k_off, K_D illinois.eduK_D, ΔH, ΔS, n nih.govK_D nih.gov
Sample Consumption ModerateHigh researchgate.netVery Low nrel.gov
Labeling Not requiredNot required researchgate.netFluorescent label required

Immunological Detection and Quantification Methods

The aminopropyl linker on the LeX tetraose allows it to be conjugated to carrier proteins like Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH). These glycoconjugates are essential tools for immunological assays, serving as antigens for detecting and quantifying anti-LeX antibodies or as standards in competitive assays.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a plate-based assay technique designed for detecting and quantifying substances such as proteins, antibodies, and antigens. youtube.combiocompare.com For the analysis of LewisX, a conjugate of this compound and a carrier protein is typically used.

A common format is the indirect ELISA to detect anti-LeX antibodies in a sample (e.g., serum):

The wells of a microtiter plate are coated with the LeX-protein conjugate.

The plate is washed, and the sample (e.g., patient serum) is added. If anti-LeX antibodies are present, they will bind to the immobilized antigen.

After another wash step, a secondary antibody that recognizes the primary antibody (e.g., anti-human IgG) and is conjugated to an enzyme (like horseradish peroxidase, HRP) is added.

A final wash removes any unbound secondary antibody. A chromogenic substrate is then added, which is converted by the enzyme into a colored product. youtube.com

The intensity of the color, measured by a spectrophotometer, is proportional to the amount of anti-LeX antibody in the original sample. youtube.com

This method is highly sensitive and can be adapted for quantitative analysis by using a standard curve generated from known concentrations of a reference antibody. nih.gov ELISAs are crucial for screening for the presence of specific antibodies in biological fluids and have been used to show that antibodies raised against synthetic LeX conjugates can cross-react with related antigens. nih.gov

Table 5: Components of an Indirect ELISA for Anti-LewisX Antibody Detection

ComponentFunctionExample
Solid Phase 96-well microtiter plateBinds the antigen for the assay.
Antigen LeX-protein conjugateCaptures the specific antibody of interest from the sample.
Sample Serum, plasma, or cell culture supernatantContains the primary antibody to be detected.
Detection Antibody Enzyme-conjugated secondary antibodyBinds to the primary antibody and provides the detection signal.
Substrate Chromogenic or chemiluminescent reagentReacts with the enzyme to produce a measurable signal.

Immunohisto- and Immunofluorescence Staining in Tissue Sections

Immunohistochemistry (IHC) and immunofluorescence (IF) are powerful techniques used to visualize the presence and localization of specific antigens within tissue sections. creative-biolabs.comnih.govwikipedia.org In the context of LewisX, these methods typically employ monoclonal antibodies that specifically recognize the LeX carbohydrate structure. nih.govnih.govresearchgate.net The aminopropyl group on LeX tetraose allows it to be covalently linked to a carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA), to generate a potent immunogen. biocompare.com This immunogen can then be used to produce monoclonal or polyclonal antibodies with high specificity for the LeX antigen.

These anti-LeX antibodies are then applied to tissue sections, which can be either formalin-fixed paraffin-embedded (FFPE) or frozen. researchgate.net For IHC, the primary antibody binding is detected using a secondary antibody conjugated to an enzyme, such as horseradish peroxidase (HRP), which catalyzes a colorimetric reaction, resulting in a visible stain (e.g., brown) at the site of antigen expression. nih.gov For IF, the secondary antibody is labeled with a fluorophore, which emits light at a specific wavelength when excited by a laser, allowing for fluorescent microscopic visualization. nih.govnih.gov

Research has shown that LeX is expressed in various normal and malignant tissues. In normal tissues, LeX has been observed in the epithelia of the breast and colon, as well as in oral mucosa, often with an apical pattern at the plasma membrane. researchgate.net Studies on lung adenocarcinomas have revealed LeX expression in a significant percentage of cases, with lower expression in normal lung tissue, suggesting it may be a cancer-selective antigen in this context. biocompare.com Similarly, LeX has been identified as a marker in transitional cell carcinoma, although its specificity has been debated due to its presence in reactive urothelial lesions. scbt.com In the context of pregnancy, LeX expression has been noted in the syncytiotrophoblast and endothelial cells of placental villi. novusbio.com

The table below summarizes the expression of Lewis X antigen in various human tissues as determined by immunohistochemistry.

Tissue TypeConditionLeX Expression FindingsCitation
BreastNormalApical pattern at the plasma membrane, also cytoplasmic staining. researchgate.net
ColonNormalApical pattern at the plasma membrane, also cytoplasmic staining. researchgate.net
Oral MucosaNormalApical pattern at the plasma membrane, also cytoplasmic staining. researchgate.net
LungAdenocarcinomaExpressed in 70% of carcinomas. biocompare.com
LungNormal Broncho-bronchiolar EpitheliumExpressed in 12% of samples. biocompare.com
LungNormal Alveolar EpitheliumNot expressed (0%). biocompare.com
Urinary BladderTransitional Cell CarcinomaImmunoreactivity in 89% of cases. scbt.com
Urinary BladderReactive Urothelial LesionsImmunoreactivity in 51% of cases. scbt.com
PlacentaNormal PregnancySignificant expression in syncytiotrophoblast and endothelial cells of villous vessels. novusbio.com

Flow Cytometry for Cell Surface Glycan Analysis

Flow cytometry is a high-throughput technique used to analyze the physical and chemical characteristics of single cells in a suspension. numberanalytics.com It is particularly well-suited for quantifying the expression of cell surface antigens like LewisX. nih.gov Similar to IHC/IF, the most common method for detecting LeX via flow cytometry involves the use of specific monoclonal antibodies. scbt.comnovusbio.com These antibodies can be directly conjugated to a fluorophore or detected using a fluorescently labeled secondary antibody. nih.gov

The process involves incubating a single-cell suspension with the anti-LeX antibody. nih.gov The cells are then passed through the flow cytometer, where a laser excites the fluorophore, and detectors measure the emitted light. This allows for the quantification of the percentage of cells expressing LeX and the intensity of its expression on each cell. researchgate.net

Flow cytometry has been instrumental in characterizing LeX expression on various cell types, including hematopoietic cells and cancer cells. For instance, LeX (also known as CD15) is a well-established marker for human myeloid cells, and its expression increases during myeloid differentiation. nih.gov Studies have shown that this increase is not due to new synthesis but rather the conversion of sialyl-LewisX to LeX on the cell surface by sialidase activity. nih.gov

In cancer research, flow cytometry has been used to analyze LeX expression on various cancer cell lines. For example, analysis of pancreatic cancer cells has shown that changes in fucosyltransferase activity can alter the cell surface expression of LeX. researchgate.net Similarly, LeX expression has been studied on breast cancer cell lines and head and neck squamous cell carcinoma cell lines, where its presence can be correlated with metastatic potential. researchgate.netnih.gov

The table below presents findings from flow cytometry analysis of Lewis X expression on different cell lines.

Cell LineCell TypeFindings on LeX ExpressionCitation
HL-60Human promyelocytic leukemiaLeX/CD15 expression increases with myeloid differentiation. nih.gov
BxPC-3Human pancreatic cancerCell surface expression of LeX can be modified by fucosyltransferase activity. researchgate.net
ZR-75-1Human breast cancerExpresses LeX antigen. nih.gov
BT-20Human breast cancerExpresses LeX antigen, likely on glycolipids. nih.gov
UMSCC cell linesHead and Neck Squamous Cell CarcinomaLeX expression is predominant in oral-derived carcinomas and increases with metastasis and recurrence. researchgate.net

A molecule like "this compound" could be used to create neoglycoconjugates by linking it to a fluorescent molecule. Such a probe could potentially be used in flow cytometry for direct binding studies to cell surface receptors or lectins that recognize the LeX structure, providing a valuable tool for biophysical characterization of these interactions.

Advanced Research Applications of Lewisx Lex Tetraose αo Aminopropyl in Glycoscience

Probing Glycan-Binding Protein Interactions

The immobilization of LewisX (LeX) tetraose-αO-Aminopropyl onto solid supports is a fundamental technique for investigating the binding characteristics of various glycan-binding proteins (GBPs). This approach allows for the precise and controlled presentation of the LeX epitope, enabling detailed kinetic and affinity studies.

Elucidating Selectin-Ligand Recognition Mechanisms

Selectins are a family of C-type lectins expressed on the surface of leukocytes (L-selectin) and endothelial cells (P- and E-selectin) that mediate cell adhesion during inflammatory responses and immune surveillance. The LeX structure, particularly in its sialylated form (sialyl LewisX or sLeX), is a key recognition motif for selectins. nih.gov

Studies utilizing immobilized LeX structures, made possible by linkers such as the aminopropyl group, have been instrumental in dissecting the binding dynamics of selectins. By creating surfaces that mimic the presentation of LeX on cell surfaces, researchers can quantitatively assess binding affinities and kinetics using techniques like Surface Plasmon Resonance (SPR). nih.govnih.gov These experiments have revealed that while the core LeX structure is a fundamental binding element, the affinity of the interaction is significantly enhanced by sialylation.

For instance, research has shown that all three members of the selectin family can recognize the sialyl LewisX epitope in a calcium-dependent manner. nih.gov The ability to immobilize LeX and its derivatives on sensor chips has been crucial in confirming these interactions directly and in quantifying their strength. While P-selectin glycoprotein (B1211001) ligand-1 (PSGL-1) is a primary ligand for P-selectin, studies with synthetic glycans have demonstrated that the sLeX moiety itself is sufficient to support rolling adhesion of cells on P-selectin surfaces. upenn.edu

Table 1: Representative Binding Affinities of Selectins for LewisX-related Structures

SelectinLigandDissociation Constant (KD)Technique
E-selectinSialyl LewisXMillimolar (mM) rangeSPR
P-selectinSialyl LewisXMillimolar (mM) rangeSPR
L-selectinSialyl LewisXMillimolar (mM) rangeELISA

Note: The affinities are generally in the millimolar range for the monovalent interaction, highlighting the importance of multivalency and the protein context in achieving high-avidity binding in vivo.

Characterizing Lectin Specificity

Beyond selectins, a wide array of other lectins from plants, animals, and microbes recognize the LeX epitope. The aminopropyl functionalization of LeX tetraose allows for its inclusion in glycan microarrays, which are powerful tools for high-throughput screening of lectin specificities. nih.govnih.gov By printing microspots of LeX tetraose-αO-aminopropyl onto a slide, researchers can probe the binding of a multitude of fluorescently labeled lectins simultaneously.

These microarray-based studies have helped to refine our understanding of lectin binding profiles. For example, lectin microarrays that include LeX epitopes are used to profile the glycosylation patterns of various biological samples, from cell lysates to purified glycoproteins. rsc.orgglycocode.orguniversityofgalway.ie The binding of specific lectins to the immobilized LeX provides information about the presence and accessibility of this glycan structure.

Identifying Novel Glycan-Binding Proteins

Surfaces functionalized with this compound can also be used as bait to identify previously unknown GBPs. By incubating these surfaces with cell extracts or biological fluids, proteins that bind to the LeX motif can be captured and subsequently identified using techniques like mass spectrometry. This approach has the potential to uncover new players in LeX-mediated biological processes and to identify novel biomarkers for diseases where LeX expression is altered, such as in certain cancers.

Development of Glycan-Based Assays and Biosensors

The ability to covalently link LewisX (LeX) tetraose to various substrates via its aminopropyl group has paved the way for the development of innovative assays and biosensors for both research and diagnostic purposes.

Design of Glycan Microarrays for High-Throughput Screening

As mentioned previously, this compound is an ideal component for the fabrication of glycan microarrays. uci.edu The terminal primary amine of the aminopropyl linker can readily react with various activated surfaces, such as N-hydroxysuccinimide (NHS)-ester or epoxy-coated glass slides, to form stable covalent bonds. This ensures that the glycan is robustly attached to the surface and correctly oriented for interaction with proteins in solution.

These microarrays can be used for a variety of applications, including:

Profiling antibody specificity: Determining the fine specificity of monoclonal antibodies raised against carbohydrate antigens.

Screening for enzyme activity: Identifying enzymes that can modify the LeX structure.

Analyzing pathogen binding: Investigating the role of LeX in the adhesion of bacteria, viruses, and other pathogens to host cells.

Table 2: Example of a Simplified Glycan Microarray Layout Including LewisX

PositionImmobilized Glycan
A1This compound
A2Sialyl LewisX (sLeX)
A3LewisA (LeA)
A4Blood Group H
B1Lacto-N-tetraose
B2Mannose
B3Galactose
B4Negative Control (Linker only)

Development of Glycan-Functionalized Nanomaterials

The aminopropyl group on LeX tetraose also allows for its conjugation to the surface of various nanomaterials, such as gold nanoparticles, quantum dots, and magnetic beads. nih.gov This creates powerful new probes for studying and manipulating biological systems.

For example, gold nanoparticles functionalized with LeX tetraose can be used in a variety of biosensing applications. The interaction of these nanoparticles with GBPs can be detected through changes in their plasmonic properties, forming the basis of colorimetric assays. Furthermore, these functionalized nanoparticles can be used to study the effects of multivalency on binding affinity, as the density of the LeX ligand on the nanoparticle surface can be controlled. acs.org Such multivalent presentations often lead to significantly enhanced binding avidity compared to the monovalent glycan, mimicking the clustered presentation of glycans on cell surfaces.

LeX-functionalized magnetic nanoparticles can be used to isolate specific cells or proteins from complex mixtures. For instance, cells expressing LeX-binding proteins could be selectively captured and enriched, facilitating further downstream analysis. These nanomaterials also hold potential in studying the biological consequences of protein-nanoparticle interactions and their therapeutic applications. nih.gov

Reporter Assays for Glycosyltransferase Activity

The aminopropyl linker on LewisX (LeX) tetraose is central to its use in developing reporter assays for glycosyltransferase activity. This functional group allows for the straightforward covalent attachment of reporter molecules, such as fluorophores or biotin (B1667282), which can be used to monitor and quantify the activity of specific enzymes.

For instance, a fluorescently labeled LeX tetraose can act as an acceptor substrate for sialyltransferases. The enzymatic transfer of a sialic acid residue to the LeX structure results in the formation of sialyl-LewisX (sLeX). This product can be separated from the unreacted substrate using techniques like high-performance liquid chromatography (HPLC) or capillary electrophoresis. The amount of fluorescently labeled sLeX product, detected by its fluorescence, is directly proportional to the sialyltransferase activity. This approach allows for sensitive and quantitative measurement of enzyme kinetics and can be adapted to a high-throughput format for screening enzyme inhibitors or activators.

Similarly, LeX tetraose-αO-Aminopropyl can be used to assay fucosyltransferases that create related structures like LewisY. By immobilizing the aminopropyl-linked tetraose onto the surface of a microplate, researchers can perform a solid-phase enzyme assay. In this setup, the glycosyltransferase reaction is carried out in the wells of the plate. The addition of the donor sugar (e.g., GDP-fucose) and the enzyme leads to the modification of the immobilized LeX substrate. The newly added sugar can be detected using a specific lectin or antibody that is conjugated to a reporter enzyme (like horseradish peroxidase) or a fluorophore. The signal generated is a direct measure of the enzyme's activity.

Assay ComponentRoleExample of Use
LewisX tetraose-αO-Aminopropyl Acceptor SubstrateServes as the base molecule for enzymatic modification by glycosyltransferases.
Aminopropyl Linker Conjugation HandleAllows for the attachment of reporter tags (e.g., fluorescein (B123965), biotin) or immobilization to solid surfaces (e.g., microplates, magnetic beads).
Reporter Molecule Signal GenerationA fluorescent tag allows for direct detection of the product, while a biotin tag can be detected by streptavidin conjugates.
Enzyme CatalystThe glycosyltransferase of interest (e.g., sialyltransferase, fucosyltransferase) that modifies the LeX substrate.
Donor Substrate Sugar SourceThe activated sugar nucleotide (e.g., CMP-sialic acid, GDP-fucose) that provides the sugar to be transferred.

Tools for Cell Sorting and Enrichment

The LeX antigen is a well-established surface marker for several types of stem and progenitor cells, most notably neural stem cells (NSCs). nih.gov The aminopropyl derivative of LeX tetraose can be used to create specialized reagents for the isolation and analysis of these LeX-positive cell populations.

Immunomagnetic Separation of LeX-Positive Cells

Immunomagnetic separation is a technique that uses magnetic beads to isolate cells from a heterogeneous population. stemcell.com To apply this to LeX-positive cells, the LewisX tetraose-αO-Aminopropyl can be conjugated to magnetic beads. However, a more common and highly specific approach involves using monoclonal antibodies that recognize the LeX antigen. These anti-LeX antibodies can be coupled to magnetic nanoparticles.

The general procedure is as follows:

A single-cell suspension is prepared from the tissue of interest (e.g., the adult mouse subventricular zone). nih.gov

The cells are incubated with anti-LeX antibody-conjugated magnetic beads.

The cell suspension is placed in a magnetic field. The LeX-positive cells, now bound to the magnetic beads, are retained in the field, while the LeX-negative cells are washed away.

The retained cells are then released from the magnetic field, yielding an enriched population of LeX-positive cells.

This method is highly efficient for the bulk enrichment of LeX-positive cells for downstream applications such as cell culture, molecular analysis, or transplantation studies.

Flow Cytometric Sorting Applications for Neural Stem Cells

Flow cytometry, and specifically Fluorescence-Activated Cell Sorting (FACS), offers a powerful method for the high-purity isolation of specific cell populations based on the expression of surface markers. sc.edu The LeX antigen is frequently used as a key marker for the prospective isolation of NSCs. nih.govnih.gov

In this application, cells are labeled with a fluorescently conjugated antibody against LeX. For example, an anti-LeX antibody might be conjugated to fluorescein isothiocyanate (FITC) or phycoerythrin (PE). The aminopropyl group on the LeX tetraose is crucial for creating the immunogens used to generate these highly specific antibodies in the first place.

A typical FACS protocol for isolating neural stem cells involves a multi-color staining strategy to define the cell population with high precision. nih.gov For instance, cells from the mouse subventricular zone can be stained with antibodies against LeX (often designated as CD15), in combination with other markers like Epidermal Growth Factor Receptor (EGFR) and CD24. nih.gov This allows for the separation of different cell types within the neural lineage:

Cell PopulationMarker Profile
Quiescent Neural Stem Cells (qNSCs)LeX+ / EGFR- / CD24-
Activated Neural Stem Cells (aNSCs)LeX+ / EGFR+ / CD24-
Transit-Amplifying Progenitors (TAPs)LeX+ / EGFR+ / CD24low
NeuroblastsLeX- / EGFR- / CD24high

This level of detailed separation, enabled by flow cytometry, is critical for studying the specific roles of these distinct cell populations in neurogenesis. nih.gov

Investigation of Glycosyltransferase and Glycosidase Activity

Substrate Development for Enzymatic Studies

LewisX tetraose-αO-Aminopropyl is an ideal starting point for developing specific substrates to study the activity and specificity of various glycosyltransferases and glycosidases. The aminopropyl linker allows for the synthesis of a wide array of modified substrates. For example, it can be coupled to a chromophore or fluorophore to create a reporter substrate, as mentioned earlier.

Furthermore, it serves as a crucial acceptor substrate for fucosyltransferases, such as FUT9, which are responsible for synthesizing LeX and related antigens. nih.gov In enzymatic assays, the rate of incorporation of fucose from a donor like GDP-fucose onto the LeX tetraose substrate can be measured to determine the kinetic parameters of the fucosyltransferase. researchgate.net One-pot multi-enzyme systems have been developed for the efficient synthesis of LeX antigens, using aminopropyl-derivatized precursors as the starting acceptors. nih.gov These synthetic schemes are invaluable for producing the quantities of specific glycans needed for detailed structural and functional studies. nih.gov

The study of enzyme crystal structures, such as that of FUT9 in complex with its acceptor glycan, provides a deep understanding of the molecular basis for substrate recognition and catalysis, which is essential for designing specific substrates and inhibitors. researchgate.net

Inhibitor Screening Platforms

The development of inhibitors for glycosyltransferases and glycosidases is a significant area of research, particularly for therapeutic applications. LewisX tetraose-αO-Aminopropyl can be used to create platforms for high-throughput screening of potential inhibitors.

One common strategy involves immobilizing the substrate onto a solid support, such as a 96-well plate or magnetic beads. The aminopropyl group is perfect for this covalent attachment. The enzymatic reaction is then carried out in the presence of compounds from a chemical library. If a compound inhibits the enzyme, the modification of the immobilized LeX substrate will be reduced or prevented. The reaction outcome can be quantified using a labeled lectin or antibody that specifically recognizes the product of the enzymatic reaction.

A similar principle can be applied to screen for glycosidase inhibitors. In this case, a modified LeX tetraose (e.g., sialyl-LewisX) would be immobilized. The activity of a glycosidase (e.g., a sialidase) would cleave off the terminal sugar. An inhibitor would prevent this cleavage. The remaining structure could be detected with a specific antibody, with a higher signal indicating greater inhibition. This type of screening platform, which can be adapted from methods used for other enzyme classes, is a powerful tool for drug discovery. nih.gov

Generation of Neo-Glycoconjugates for Immunological and Cell Biological Studies

The synthesis of neo-glycoconjugates, which are artificial molecules created by attaching carbohydrates to proteins or lipids, is a powerful strategy for studying the roles of glycans in biological systems. researchgate.net The aminopropyl group on LeX tetraose serves as a versatile anchor for covalently linking the glycan to these scaffolds, facilitating the creation of custom tools for research.

Attaching LeX tetraose to peptides and proteins creates neo-glycopeptides and neo-glycoproteins that are invaluable for immunological and cell biological studies. researchgate.netnih.gov These synthetic molecules can be used to mimic naturally occurring glycoproteins, probe glycan-protein interactions, and serve as antigens to elicit specific antibody responses. nih.gov The synthesis can be achieved through chemical or chemoenzymatic methods. researchgate.net

In a typical chemical approach, the aminopropyl group of the LeX tetraose can be coupled to the carboxylic acid groups of amino acid side chains (e.g., aspartic or glutamic acid) or the C-terminus of a peptide using standard peptide coupling chemistry. Alternatively, it can be attached to lysine (B10760008) residues via reductive amination. elicityl-oligotech.comelicityl-oligotech.com These methods allow for the creation of pure glycoforms, where the location and structure of the attached glycan are precisely defined. uni-konstanz.de Such well-defined neo-glycoproteins, for example, LeX tetraose grafted onto carrier proteins like Ovalbumin (OVA) or Human Serum Albumin (HSA), are used to study the immune response to carbohydrate antigens and to develop carbohydrate-based vaccines. nih.govelicityl-oligotech.com

Glycolipid mimics and LeX-functionalized liposomes are important tools for studying membrane biology and for developing targeted therapeutic delivery systems. The LeX tetraose-αO-aminopropyl can be conjugated to a lipid anchor, creating a synthetic glycolipid. These mimics can be inserted into artificial lipid bilayers or cell membranes to study how the LeX antigen participates in cell adhesion and signaling. For instance, research has shown that the related Lewis Y glycolipid can act as a cofactor in procoagulant activity on cancer cells. nih.gov

Liposomes are spherical vesicles composed of lipid bilayers that can encapsulate drugs or imaging agents. nih.gov By incorporating LeX-functionalized lipids into their structure, liposomes can be targeted to cells that express selectins or other LeX-binding proteins. nih.govnih.gov The preparation of these functionalized liposomes typically involves the thin-film hydration method, where a mixture of phospholipids (B1166683) and the LeX-lipid conjugate are dissolved in an organic solvent, evaporated to form a film, and then rehydrated with an aqueous buffer. nih.govnih.gov This process results in liposomes with the LeX antigen displayed on their surface, ready to interact with specific cellular targets. youtube.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.